molecular formula C19H26N4O2 B6123745 2-[4-(2-METHOXYPHENYL)PIPERAZINO]-6-METHYL-5-PROPYL-4(3H)-PYRIMIDINONE

2-[4-(2-METHOXYPHENYL)PIPERAZINO]-6-METHYL-5-PROPYL-4(3H)-PYRIMIDINONE

Cat. No.: B6123745
M. Wt: 342.4 g/mol
InChI Key: VKSYZBKLOBUZFX-UHFFFAOYSA-N
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Description

2-[4-(2-METHOXYPHENYL)PIPERAZINO]-6-METHYL-5-PROPYL-4(3H)-PYRIMIDINONE is a compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is known for its interaction with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-METHOXYPHENYL)PIPERAZINO]-6-METHYL-5-PROPYL-4(3H)-PYRIMIDINONE typically involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-METHOXYPHENYL)PIPERAZINO]-6-METHYL-5-PROPYL-4(3H)-PYRIMIDINONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium hydroxide, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

2-[4-(2-METHOXYPHENYL)PIPERAZINO]-6-METHYL-5-PROPYL-4(3H)-PYRIMIDINONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(2-METHOXYPHENYL)PIPERAZINO]-6-METHYL-5-PROPYL-4(3H)-PYRIMIDINONE involves its interaction with alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors that mediate various physiological responses, including the contraction of smooth muscles in blood vessels. The compound acts as a ligand, binding to these receptors and modulating their activity, which can lead to therapeutic effects in conditions like hypertension and cardiac hypertrophy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(2-METHOXYPHENYL)PIPERAZINO]-6-METHYL-5-PROPYL-4(3H)-PYRIMIDINONE apart from these similar compounds is its specific binding affinity and pharmacokinetic profile. Studies have shown that it exhibits alpha1-adrenergic affinity in the range from 22 nM to 250 nM, making it a promising lead compound for further investigation .

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-5-propyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-4-7-15-14(2)20-19(21-18(15)24)23-12-10-22(11-13-23)16-8-5-6-9-17(16)25-3/h5-6,8-9H,4,7,10-13H2,1-3H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSYZBKLOBUZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801326291
Record name 2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-5-propyl-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200276
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

886153-23-7
Record name 2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-5-propyl-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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